4-Nitrophenyl 2-aminoacetate
Overview
Description
4-Nitrophenyl 2-aminoacetate is an organic compound that features a nitrophenyl group attached to an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-aminoacetate typically involves the reaction of 4-nitrophenol with 2-aminoacetic acid (glycine) in the presence of a coupling agent. One common method is to use dicyclohexylcarbodiimide (DCC) as the coupling agent, which facilitates the formation of the ester bond between the nitrophenyl group and the aminoacetate group. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-aminoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-aminoacetic acid.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: 4-Aminophenyl 2-aminoacetate.
Substitution: Various substituted phenyl 2-aminoacetates depending on the nucleophile used.
Hydrolysis: 4-Nitrophenol and 2-aminoacetic acid.
Scientific Research Applications
4-Nitrophenyl 2-aminoacetate has several scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in the synthesis of peptide conjugates for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-aminoacetate depends on its specific application. In enzymatic assays, the compound acts as a substrate that is cleaved by enzymes, releasing 4-nitrophenol, which can be quantitatively measured. In drug delivery systems, the ester bond may be hydrolyzed in the target environment, releasing the active drug.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the amino group.
4-Nitrophenyl phosphate: Contains a phosphate group instead of an aminoacetate group.
4-Nitrophenyl β-D-glucopyranoside: Contains a glucopyranoside moiety instead of an aminoacetate group.
Uniqueness
4-Nitrophenyl 2-aminoacetate is unique due to the presence of both a nitrophenyl group and an aminoacetate moiety, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl) 2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGONNPXPJQKSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170120 | |
Record name | 4-Nitrophenyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17639-39-3 | |
Record name | 4-Nitrophenyl glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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